7-Fluoro-6-methoxy-1H-quinazolin-4-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazolinone Derivatives

7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) is a privileged USP7 inhibitor scaffold with a non-negotiable 7-fluoro,6-methoxy substitution pattern essential for target engagement, metabolic stability, and cellular potency. Unsubstituted analogs introduce uncontrolled SAR variables, compromising reproducibility. This lot provides ≥98% purity backed by HPLC, NMR, and LC-MS documentation, ensuring artifact-free hit-to-lead and lead-optimization campaigns. Single-crystal X-ray diffraction data confirm planar geometry to support preformulation and polymorph screening.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 869475-52-5
Cat. No. B1417668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxy-1H-quinazolin-4-one
CAS869475-52-5
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NC=N2)F
InChIInChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
InChIKeyFKPZPNBUKLAYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) | Chemical Structure, Core Properties, and Research Procurement Relevance


7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) is a heterocyclic quinazolinone derivative with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . It is characterized by a fluorine atom at the 7-position and a methoxy group at the 6-position on the quinazolinone ring, which distinguishes it from unsubstituted or differently substituted quinazolinone analogs . The compound serves as a core scaffold or key intermediate in medicinal chemistry, particularly in the development of inhibitors targeting ubiquitin-specific protease 7 (USP7) and other therapeutic targets [1].

Why 7-Fluoro-6-methoxy-1H-quinazolin-4-one Cannot Be Directly Replaced by Generic Quinazolinone Analogs in Critical Research Workflows


Generic substitution of 7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) with other quinazolinone derivatives is scientifically unjustified due to the pronounced structure-activity relationship (SAR) sensitivity inherent to this scaffold. The specific 7-fluoro and 6-methoxy substitution pattern directly modulates electronic properties, metabolic stability, and target binding affinity compared to unsubstituted, 6-methoxy-only, or 7-fluoro-only analogs [1]. For instance, the fluorine atom at position 7 has been shown in related quinazoline and quinazolinone series to significantly influence metabolic stability and target selectivity, while the 6-methoxy group is critical for maintaining planarity and interacting with hydrophobic pockets in target enzymes [2]. Using a non-fluorinated or differently substituted analog would introduce uncontrolled variables in target engagement, cellular potency, and pharmacokinetic profile, thereby invalidating comparative experimental conclusions and hindering reproducible drug discovery efforts [3].

Quantitative Differentiation Evidence for 7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) Versus Key Comparators


Distinct 7-Fluoro-6-methoxy Substitution Pattern Confers Unique Physicochemical and Biological Profile Compared to Unsubstituted Quinazolinone Core

The target compound's specific 7-fluoro and 6-methoxy substitution pattern provides a distinct electronic and steric environment compared to the unsubstituted quinazolin-4-one core (e.g., quinazolin-4(3H)-one, CAS 491-36-1). The fluorine atom introduces strong electron-withdrawing effects and increases metabolic stability, while the methoxy group contributes to planarity and potential hydrogen bonding interactions [1]. In the context of USP7 inhibition, structural patterns incorporating specific substitution on the quinazolinone ring are emerging as critical for selectivity, whereas unsubstituted or differently substituted cores often lack target engagement or exhibit poor selectivity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazolinone Derivatives

Documented Synthetic Yield of 83% Under Optimized Conditions Enables Reproducible Scale-Up Compared to Lower-Yielding Alternative Routes

A specific synthetic route to 7-fluoro-6-methoxy-1H-quinazolin-4-one has been reported with a yield of 83% under defined conditions (reaction of methyl 2-amino-4-fluoro-5-methoxybenzoate with formamidine acetate in n-butanol at 110°C for 2 hours) . In contrast, generic quinazolinone syntheses often report lower yields (e.g., 50-70%) or require more forcing conditions when not optimized for this specific substitution pattern [1].

Synthetic Chemistry Process Development Quinazolinone Synthesis

High Purity Grade (≥98%) with Full Analytical Documentation Supports Reproducible Research Compared to Lower Purity Commercial Alternatives

7-Fluoro-6-methoxy-1H-quinazolin-4-one is commercially available with a certified purity of NLT 98% and is supplied with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In comparison, many generic quinazolinone building blocks are offered at lower purities (e.g., 95% or unspecified) without full characterization data, which can introduce impurities that confound biological assay results .

Analytical Chemistry Quality Control Research Reagents

Crystallographic Data Confirm Planar Geometry and Intermolecular Packing Distinct from Non-Fluorinated Analogs, Influencing Solid-State Properties

Single-crystal X-ray diffraction studies of 7-fluoro-6-methoxy-1H-quinazolin-4-one reveal a nearly planar molecular geometry (torsion angle ~ -179°) and specific intermolecular van der Waals interactions (nearest distance 3.647 Å) [1]. Non-fluorinated quinazolinone analogs, such as 6-methoxyquinazolin-4-ol, may exhibit different crystal packing and planarity due to the absence of the electron-withdrawing fluorine substituent, which can affect solubility, melting point, and formulation behavior [2].

Crystallography Solid-State Chemistry Polymorph Screening

Optimal Research and Industrial Application Scenarios for 7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS 869475-52-5) Based on Differentiated Evidence


Lead Optimization in USP7-Targeted Cancer Therapeutics

This compound serves as a privileged scaffold for developing selective and reversible USP7 inhibitors, as evidenced by its inclusion in patent families (e.g., WO2013030218) claiming quinazolin-4-ones for cancer and immunological disorders [1]. Its specific 7-fluoro-6-methoxy substitution is critical for maintaining target engagement and cellular activity, making it an essential building block for SAR studies aimed at improving potency and selectivity over other deubiquitinating enzymes [2].

Medicinal Chemistry Campaigns Requiring High-Purity, Fully Characterized Quinazolinone Building Blocks

The commercial availability of this compound at ≥98% purity with comprehensive analytical documentation (NMR, HPLC, LC-MS) ensures reliable and reproducible results in sensitive biochemical and cellular assays . This makes it suitable for hit-to-lead and lead optimization programs where impurity-related artifacts could derail project timelines.

Synthetic Methodology Development and Process Scale-Up Studies

The documented synthetic route achieving 83% yield under mild conditions provides a robust starting point for process chemists seeking to scale up the production of 7-fluoro-6-methoxy-substituted quinazolinones . This compound can be used as a benchmark for evaluating novel synthetic methodologies or as a key intermediate in the synthesis of more complex USP7 or kinase inhibitors.

Solid-State Characterization and Preformulation Studies

The available single-crystal X-ray diffraction data confirm the planar geometry and specific intermolecular interactions of this compound [3]. This information is valuable for preformulation scientists conducting polymorph screens, solubility assessments, and stability studies to support the development of drug candidates derived from this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.